

# A Comparative Guide to TBDMS and TOM Protecting Groups for RNA Synthesis

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Compound of Interest

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The chemical synthesis of RNA is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a vast array of applications, including siRNA, mRNA vaccines, and CRISPR guide RNAs. The choice of protecting group for the 2'-hydroxyl function of the ribose sugar is a critical determinant of the efficiency, yield, and purity of the final RNA product. This guide provides an objective comparison of two widely used 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), supported by experimental data to aid researchers in selecting the optimal chemistry for their specific needs.

## **Key Performance Metrics: TBDMS vs. TOM**

The selection of a 2'-hydroxyl protecting group significantly impacts several key aspects of RNA synthesis. The following tables summarize the quantitative data comparing TBDMS and TOM protecting groups across critical performance parameters.



Parameter	TBDMS	ТОМ	Rationale
Coupling Efficiency (per step)	~98% or lower[1][2]	>99%[3][4]	The bulkier TBDMS group creates more steric hindrance around the 3'-phosphoramidite, impeding the coupling reaction. The oxymethyl spacer in the TOM group positions the bulky silyl group further from the reaction center, reducing steric clash and leading to higher coupling efficiencies. [5][6]
Coupling Time	5 - 15 minutes[1][7]	2.5 - 6 minutes[5][7]	Due to lower steric hindrance, TOM-protected phosphoramidites react faster, allowing for shorter coupling times without compromising efficiency.[6]
Suitability for Long RNA Synthesis	Less suitable for sequences >40 nucleotides[8]	Highly suitable for sequences >75 nucleotides[2][9]	The cumulative effect of lower coupling efficiencies with TBDMS leads to a significant decrease in the yield of full-length product for longer RNA sequences. The higher per-step efficiency of TOM



			makes it the preferred choice for synthesizing long oligonucleotides.[5]
Crude Purity (extrapolated for a 100mer)	~27%[5]	~33%[5]	Higher coupling efficiency directly translates to a higher proportion of the desired full-length oligonucleotide in the crude product, simplifying subsequent purification.[5]
2' to 3' Silyl Migration	Prone to migration under basic conditions[10][11]	Migration is prevented by the acetal linkage[6][11]	The direct silyl ether linkage in TBDMS is susceptible to migration to the adjacent 3'-hydroxyl group, leading to the formation of non-biological 2'-5' phosphodiester linkages. The acetal chemistry of the TOM group prevents this isomerization.[6][11]

Table 1. Comparison of key performance parameters for TBDMS and TOM protecting groups in RNA synthesis.

# **Deprotection Protocols: A Comparative Overview**

The deprotection strategy is a multi-step process that involves the removal of protecting groups from the exocyclic amines of the bases, the phosphate backbone, and the 2'-hydroxyl group.



The choice of 2'-protecting group influences the reagents and conditions required for these steps.

Deprotection Step	TBDMS	том
Base and Phosphate Deprotection	Ethanolic ammonia or Methylamine/ammonia (AMA) [12][13]	Methylamine/ammonia (AMA) or Ethanolic methylamine/water (EMAM) [10][11]
2'-Hydroxyl Deprotection Reagent	Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF)[7][13]	Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF)[5][11]
2'-Hydroxyl Deprotection Conditions	65°C for 2.5 hours (with TEA·3HF in DMSO/TEA)[5][13]	65°C for 2.5 hours (with TEA·3HF in DMSO/TEA)[5][11]
Compatibility with "Fast" Deprotection	Compatible with AMA for "UltraFast" monomers[13]	Highly compatible with AMA and EMAM for rapid deprotection[10][11]

Table 2. Comparison of deprotection protocols for RNA synthesized with TBDMS and TOM protecting groups.

# **Experimental Methodologies**

The following provides a generalized overview of the experimental protocols for solid-phase RNA synthesis using TBDMS and TOM phosphoramidites.

## I. Solid-Phase Oligonucleotide Synthesis

- Support: Synthesis is performed on a solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.[12]
- Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle consisting of four main steps:



- Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid or dichloroacetic acid).[5]
- Coupling: Addition of the next phosphoramidite monomer, activated by an activator such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[13][14]
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
- Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
- Monomer Concentration and Activator: Phosphoramidite monomers are typically used at a concentration of 0.1 M.[7] ETT is commonly used as an activator.[5]
- · Coupling Time:
  - TBDMS: 6 minutes or longer.[1][5]
  - TOM: Approximately 6 minutes, though shorter times can be effective. [5][6]

#### **II. Cleavage and Deprotection**

- Cleavage from Support and Base/Phosphate Deprotection:
  - The solid support is treated with a basic solution to cleave the oligonucleotide and remove the protecting groups from the exocyclic amines and the phosphate backbone.
  - TBDMS: A mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine
     (1:1) is often used.[12] Alternatively, AMA can be used for "UltraFast" deprotection.[13]
  - TOM: Ammonium hydroxide/methylamine (AMA) or methylamine in ethanol/water (EMAM) are commonly used. AMA is suitable for standard oligonucleotides, while EMAM is preferred for longer sequences.[10][11] This step is typically performed at 65°C for 10 minutes with AMA or at 35°C for 6 hours with EMAM.[11]
- 2'-Hydroxyl Deprotection:



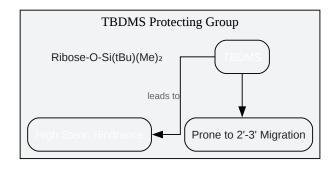
- After removal of the base and phosphate protecting groups, the 2'-silyl groups are removed.
- The dried oligonucleotide is dissolved in a solution typically containing an organic solvent (e.g., DMSO), a base (e.g., triethylamine), and a fluoride source.[5]
- A common reagent is triethylamine trihydrofluoride (TEA·3HF).[5][13] The reaction is typically heated at 65°C for 2.5 hours.[5][13]

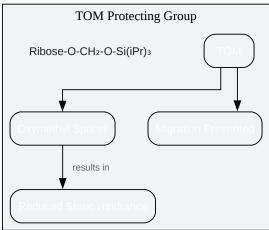
#### **III. Purification**

Following deprotection, the crude RNA is purified to isolate the full-length product from failure sequences and protecting group remnants. Common purification techniques include high-performance liquid chromatography (HPLC) (anion-exchange or reversed-phase) and gel electrophoresis.[13][14]

## **Workflow and Structural Comparison**

The following diagrams illustrate the key structural differences between TBDMS and TOM protecting groups and the generalized workflow for RNA synthesis.





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Caption: Structural comparison of TBDMS and TOM protecting groups.



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Caption: Generalized workflow for solid-phase RNA synthesis.

#### Conclusion

The choice between TBDMS and TOM protecting groups has significant implications for the success of RNA synthesis. While TBDMS has been a longstanding and widely used protecting group, the development of TOM chemistry offers several distinct advantages.[15] The TOM group's reduced steric hindrance leads to higher coupling efficiencies and allows for shorter coupling times, making it particularly well-suited for the synthesis of long RNA oligonucleotides. [5][10][11] Furthermore, the prevention of 2' to 3' silyl migration with TOM chemistry enhances the fidelity of the synthesized RNA by avoiding the formation of non-natural 2'-5' linkages.[6][11] For researchers requiring high yields of long and pure RNA, particularly for therapeutic and diagnostic applications, the TOM protecting group represents a more robust and efficient choice.

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